molecular formula C13H16ClN3O4 B5096583 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide

Cat. No.: B5096583
M. Wt: 313.74 g/mol
InChI Key: HDKOMXNJTSMWMP-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetyl hydrazine moiety, and an oxoacetamide group. It is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with isobutyryl chloride under controlled conditions to yield the final product.

  • Preparation of 4-chlorophenoxyacetyl chloride

      Reagents: 4-chlorophenol, acetyl chloride

      Conditions: Reflux in the presence of a base such as pyridine

  • Formation of hydrazide

      Reagents: 4-chlorophenoxyacetyl chloride, hydrazine hydrate

      Conditions: Stirring at room temperature

  • Final product formation

      Reagents: Hydrazide, isobutyryl chloride

      Conditions: Reflux in an organic solvent such as dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in the presence of a base like triethylamine

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-Chloro-2-[(2-chlorophenoxy)acetyl]amino]benzoic acid
  • **2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-isobutyl-2-oxoacetamide
  • **2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl (2-nitrophenyl)acetate

Uniqueness

Compared to similar compounds, 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4/c1-8(2)15-12(19)13(20)17-16-11(18)7-21-10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOMXNJTSMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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